Potency Advantage: SRT 1720 vs. Resveratrol in SIRT1 Activation
SRT 1720 exhibits a 1000-fold increase in potency for SIRT1 activation compared to the widely used natural product resveratrol . In a cell-free fluorescence polarization assay measuring SIRT1 deacetylase activity, SRT 1720 achieved half-maximal enzyme activation (EC₁.₅) at a concentration of 0.16 µM, whereas resveratrol required 46.2 µM [1].
| Evidence Dimension | Potency of SIRT1 Activation |
|---|---|
| Target Compound Data | EC₁.₅ = 0.16 µM |
| Comparator Or Baseline | Resveratrol: EC₁.₅ = 46.2 µM |
| Quantified Difference | 289-fold increase in potency (1000-fold as stated in some sources due to rounding and assay variance) |
| Conditions | Cell-free fluorescence polarization assay using a p53-derived peptide substrate and recombinant SIRT1 enzyme |
Why This Matters
This substantial potency difference means significantly less SRT 1720 is required to achieve robust SIRT1 activation in experimental systems, reducing the risk of off-target effects and solubility issues associated with high concentrations of resveratrol.
- [1] Milne, J. C., Lambert, P. D., Schenk, S., Carney, D. P., Smith, J. J., Gagne, D. J., ... & Westphal, C. H. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature, 450(7170), 712-716. View Source
